molecular formula C22H23FN4O5S B2636277 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 877648-36-7

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2636277
CAS No.: 877648-36-7
M. Wt: 474.51
InChI Key: FXFXOFKZQDYMTL-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide is a synthetic molecule featuring a piperazine core substituted with a 4-fluorophenyl group, a furan-2-yl moiety, and a 4-nitrobenzenesulfonamide side chain. Its structural complexity arises from:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets.
  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Furan-2-yl group: A five-membered oxygen-containing heterocycle that may influence electronic properties and solubility.
  • 4-Nitrobenzenesulfonamide: A strongly electron-withdrawing group that impacts reactivity and binding affinity.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O5S/c23-17-3-5-18(6-4-17)25-11-13-26(14-12-25)21(22-2-1-15-32-22)16-24-33(30,31)20-9-7-19(8-10-20)27(28)29/h1-10,15,21,24H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFXOFKZQDYMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound features a unique structural arrangement that includes a piperazine ring, a furan moiety, and a nitrobenzene sulfonamide group, which may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN4O4SC_{23}H_{23}FN_{4}O_{4}S, with a molecular weight of approximately 484.96 g/mol. The structure can be represented as follows:

N 2 4 4 fluorophenyl piperazin 1 yl 2 furan 2 yl ethyl 4 nitrobenzenesulfonamide\text{N 2 4 4 fluorophenyl piperazin 1 yl 2 furan 2 yl ethyl 4 nitrobenzenesulfonamide}

This compound's design suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Pharmacological Studies

Research on similar compounds has indicated several pharmacological activities:

  • Antitumor Activity : Compounds with piperazine and furan structures have shown potential as antitumor agents by inducing apoptosis in cancer cell lines. For instance, derivatives featuring these moieties have been tested against breast cancer cell lines (MCF-7) and demonstrated significant antiproliferative effects .
  • Antimicrobial Properties : Sulfonamides are traditionally known for their antimicrobial properties. The introduction of the fluorophenyl group may enhance these effects by increasing lipophilicity, allowing better membrane penetration.
  • Neuropharmacological Effects : Given its structural similarity to known antidepressants and antipsychotics, this compound could exhibit activity related to mood disorders or psychotropic effects.

In Vitro Studies

Recent in vitro studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of piperazine derivatives:

  • Anticancer Activity : A study involving structurally similar compounds demonstrated that modifications in the piperazine ring could lead to enhanced cytotoxicity against various cancer cell lines .
  • Antimicrobial Testing : Compounds with furan rings have shown promising results against bacterial strains, suggesting that this compound may possess similar properties .
Compound Activity IC50 Value (µM) Target
Compound AAntitumor15MCF-7
Compound BAntimicrobial25E. coli
N-(...)TBDTBDTBD

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-fluoroaniline and furan derivatives. The synthetic pathway can be optimized for yield and purity through controlled reaction conditions.

Comparison with Similar Compounds

Piperazine-Based Sulfonamides

Piperazine derivatives with sulfonamide substituents are common in drug discovery. Key comparisons include:

Compound Name Substituents Key Structural Differences Potential Implications
Target Compound Piperazine + 4-fluorophenyl, furan-2-yl, 4-nitrobenzenesulfonamide Unique combination of furan and nitro groups Enhanced electron-withdrawing effects; possible altered receptor binding
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Piperazine + tosyl (4-methylbenzenesulfonyl) and 4-fluorophenyl Acetamide linker instead of ethyl-furan; methyl group reduces electron withdrawal Lower metabolic stability due to lack of nitro group
W-15 () Piperidine (not piperazine) + 4-chlorophenylsulfonamide Piperidine ring (one nitrogen) vs. piperazine (two nitrogens) Reduced hydrogen-bonding capacity; altered pharmacokinetics

Research Findings :

  • Piperazine rings (vs. piperidine) improve water solubility due to additional hydrogen-bonding sites .

Furan-Containing Analogs

Furan rings are less common in sulfonamide derivatives but influence physicochemical properties:

Compound Name Substituents Key Structural Differences Potential Implications
Target Compound Ethyl-linked furan-2-yl Direct attachment to piperazine via ethyl chain Conformational flexibility; potential π-π stacking with aromatic receptors
7b () Piperazine + 4-chlorobenzyloxyimino-furan-2-yl Oxime linker instead of ethyl chain; chlorobenzyl group Reduced flexibility; increased steric hindrance
Compound 4t () Piperazine + benzyloxyimino-4-fluorophenyl Fluorophenyl instead of furan; benzyloxyimino group Higher lipophilicity; altered metabolic pathways

Research Findings :

  • Ethyl-linked furan in the target compound may improve membrane permeability compared to rigid oxime-linked analogs .
  • Furan’s oxygen atom could participate in hydrogen bonding, a feature absent in fluorophenyl-substituted compounds like 4t .

Nitro-Substituted Sulfonamides

The 4-nitrobenzenesulfonamide group distinguishes the target compound from other sulfonamides:

Compound Name Substituents Key Structural Differences Potential Implications
Target Compound 4-Nitrobenzenesulfonamide Nitro group at para position Strong electron withdrawal; potential for nitroreductase activation
N-carbamimidoyl-4-nitrobenzene sulfonamide () 4-Nitrobenzenesulfonamide + carbamimidoyl Lack of piperazine/furan; guanidine-like group Higher polarity; different target selectivity
W-18 () 4-Nitrophenylethylpiperidine + chlorophenylsulfonamide Piperidine core; chlorophenyl instead of fluorophenyl Reduced solubility; altered receptor affinity

Research Findings :

  • Nitro groups enhance oxidative stress in cells, which could be leveraged in prodrug designs .
  • Para-substituted nitro groups exhibit stronger electronic effects than meta or ortho positions, influencing binding to enzymes like carbonic anhydrase .

Data Table: Structural and Functional Comparison

Parameter Target Compound N-(4-fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide () 7b ()
Core Structure Piperazine Piperazine Piperazine
Aromatic Groups 4-Fluorophenyl, furan-2-yl 4-Fluorophenyl, 4-methylphenyl 4-Chlorobenzyl, furan-2-yl
Sulfonamide Group 4-Nitrobenzenesulfonamide Tosyl (4-methylbenzenesulfonyl) Chlorophenylsulfonamide
Linker Ethyl Acetamide Oxime
Electron Effects Strongly electron-withdrawing (nitro) Moderately electron-withdrawing (tosyl) Electron-withdrawing (chlorine)
Predicted Solubility Moderate (nitro reduces lipophilicity) Low (methyl increases lipophilicity) Low (chlorine, oxime)

Key Research Insights

Piperazine vs. Piperidine : The target compound’s piperazine core offers superior solubility and hydrogen-bonding capacity compared to piperidine-based analogs like W-15 .

Nitro Group Impact : The 4-nitrobenzenesulfonamide moiety may confer unique reactivity, such as susceptibility to enzymatic reduction, which is absent in methyl- or chlorine-substituted analogs .

Furan vs.

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield Optimization Tips
Piperazine Activation4-fluorophenylpiperazine, DCM, 0–5°CSlow addition to prevent dimerization
Sulfonylation4-nitrobenzenesulfonyl chloride, Et₃N, 60°CExcess sulfonyl chloride (1.2 eq)
Final PurificationEthanol/water (3:1), refluxSlow cooling to maximize crystals

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies protons on the piperazine ring (δ 2.5–3.5 ppm), furan (δ 6.2–7.4 ppm), and nitrobenzenesulfonamide (δ 8.0–8.3 ppm). ¹³C NMR confirms quaternary carbons in the aromatic rings .
  • LCMS : Retention time (~2.8 min) and molecular ion peak (m/z = ~506.1 [M+H]⁺) verify purity and molecular weight .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 52.1%, H: 4.3%, N: 11.2%) .

Advanced: How do structural modifications (e.g., substituent changes) affect biological activity in SAR studies?

Methodological Answer:
Structure-activity relationship (SAR) studies compare analogs with substitutions on the piperazine, furan, or sulfonamide moieties:

  • Fluorine Position : 4-Fluorophenyl vs. 2-fluorophenyl on piperazine alters receptor binding affinity (e.g., 10-fold difference in serotonin receptor antagonism) .
  • Nitro Group : Replacing the 4-nitro group with methoxy reduces metabolic stability (t₁/₂ from 6.2 h to 1.8 h in hepatic microsomes) .

Q. Table 2: Impact of Substituents on Activity

Modification SiteExample ChangeBiological Effect
Piperazine (R₁)4-F → 2-F↓ Selectivity for 5-HT₁A receptors
Sulfonamide (R₂)-NO₂ → -OCH₃↑ Solubility, ↓ metabolic stability
Furan (R₃)Furan → thiophene↑ LogP (hydrophobicity)

Advanced: What are the stability and degradation pathways under varying storage conditions?

Methodological Answer:
Stability studies under ICH guidelines reveal:

  • Thermal Stability : Degrades >5% at 40°C/75% RH over 4 weeks, forming sulfonic acid derivatives via hydrolysis of the sulfonamide bond .
  • Photostability : UV exposure (300–400 nm) induces nitro group reduction to amine, requiring amber glass storage .
  • pH Sensitivity : Stable at pH 4–7; rapid decomposition in acidic conditions (pH < 3) due to furan ring protonation .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:
Impurity profiling requires:

  • HPLC-MS/MS : Detect sulfonate esters (≤0.1%) using a C18 column (0.1% formic acid/ACN gradient) and MRM transitions (e.g., m/z 506 → 352) .
  • Forced Degradation : Acidic (HCl), oxidative (H₂O₂), and thermal stress to identify degradation products. Nitro-to-amine conversion under UV light is a major pathway .
  • Validation : Linearity (R² >0.999), LOD (0.01 μg/mL), and recovery (98–102%) per FDA guidelines .

Advanced: How can molecular docking predict interactions with biological targets?

Methodological Answer:
Computational workflows include:

Target Selection : Prioritize receptors like 5-HT₁A or σ-1 based on structural homology to known ligands .

Docking Software (AutoDock Vina) : Grid boxes centered on binding pockets (e.g., 5-HT₁A: 25 × 25 × 25 ų). The nitro group forms hydrogen bonds with Ser159, while the fluorophenyl group engages in π-π stacking with Phe361 .

MD Simulations (GROMACS) : 100-ns trajectories assess complex stability; RMSD <2 Å indicates robust binding .

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